1H-NONAFLUOROBUTANE

Description

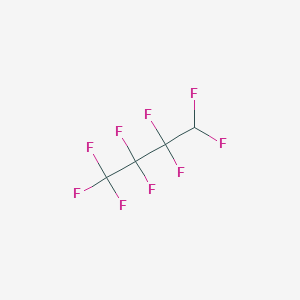

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTIKDIHRRLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CF2H, C4HF9 | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379700 | |

| Record name | 1H-Nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-17-7 | |

| Record name | 1H-Nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 1h Nonafluorobutane in Contemporary Chemical Research

Significance of 1H-Nonafluorobutane within Fluorine Chemistry

This compound, with the chemical formula C4HF9, is a significant compound within the broader field of fluorine chemistry. ontosight.ainih.gov Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical and chemical properties, such as stability, reactivity, and lipophilicity. sigmaaldrich.comwikipedia.org This has made fluorinated compounds valuable in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com

This compound is a hydrofluorocarbon, a class of compounds that has been instrumental as replacements for ozone-depleting substances. calyxglobal.comresearchgate.net It is a colorless, odorless gas at room temperature and is considered non-flammable and highly stable. ontosight.ai These properties make it a useful component in various industrial applications. ontosight.ai

The unique properties of this compound have led to its use in several specialized areas. It has been investigated for its potential as a gaseous inner core for microbubble-based ultrasound contrast agents. rsc.org The low solubility of fluorinated gases like this compound in water helps create longer-lasting microbubbles, which are used in medical imaging to enhance the visualization of blood flow and organs. rsc.orgmdpi.com It is also used as a solvent in industrial cleaning processes and as a refrigerant. ontosight.ai

Current Research Trajectories and Interdisciplinary Relevance

Current research involving this compound and related compounds is driven by the need for environmentally friendly and high-performance materials. A significant area of investigation is its application in advanced medical imaging. Researchers are exploring its use in ultrasound contrast agents, which can be used for both diagnostic imaging and targeted drug delivery. rsc.orgmdpi.comfrontiersin.orgeur.nl The fluorine atoms in this compound also make it detectable by 19F Magnetic Resonance Imaging (MRI), opening up possibilities for multimodal imaging. frontiersin.org

In materials science, the thermal stability and unique solvent properties of fluorinated compounds are of great interest. sigmaaldrich.com this compound is being studied as a component in the synthesis of novel ionic liquids and as a medium for chemical reactions. nus.edu.sg Its use as a solvent for cleaning and degreasing in industrial settings continues to be relevant. ontosight.ai

Furthermore, the environmental fate and potential for biodegradation of this compound are active areas of research. europa.eu Understanding how these compounds behave in the environment is crucial for developing sustainable technologies. Studies have shown that under certain conditions, this compound can be detected in the headspace of biodegradation tests, indicating its volatility. europa.eu

The interdisciplinary nature of this research is evident, spanning chemistry, materials science, medicine, and environmental science. The continued study of this compound and other hydrofluorocarbons is essential for advancing technology while minimizing environmental impact.

Chemical Compound Information

| Compound Name |

| This compound |

| Ammonia |

| Methyl chloride |

| Sulfur dioxide |

| Nonafluorobutane-1-sulfonic acid |

| Perfluorobutane |

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4HF9 |

| Molecular Weight | 220.03 g/mol |

| Boiling Point | -15.6 °C |

| State at Room Temperature | Gas |

| Appearance | Colorless, odorless |

| Flammability | Non-flammable |

Source: ontosight.ai

Applications of this compound

| Application | Description |

| Refrigerant | Used in air conditioning and refrigeration systems due to its low Global Warming Potential and high thermal stability. ontosight.ai |

| Solvent | Employed in various industrial processes, including cleaning and degreasing. ontosight.ai |

| Foam Blowing Agent | Used in the production of foam products like insulation and packaging materials. ontosight.ai |

| Medical Applications | Utilized as a propellant in inhalers and as a component of ultrasound contrast agents. ontosight.airsc.org |

Sources: ontosight.airsc.org

Synthetic Methodologies and Precursor Chemistry of 1h Nonafluorobutane

Advanced Synthetic Pathways to 1H-Nonafluorobutane

The deliberate synthesis of this compound involves sophisticated chemical strategies aimed at achieving high selectivity and efficiency. These methods are crucial for producing the compound for research and potential applications.

Strategies for Selective Fluorination and Hydrogenation

The synthesis of this compound can be approached through the selective hydrogenation of a perfluorinated four-carbon backbone. One potential pathway involves the catalytic hydrogenation of perfluorobutene isomers. This process requires carefully chosen catalysts and reaction conditions to selectively add hydrogen across the double bond without causing excessive hydrodefluorination of the carbon-fluorine bonds. While specific examples for perfluorobutene leading directly to this compound are not extensively detailed in readily available literature, analogous reactions, such as the catalytic hydrogenation of perfluorocyclopentene, suggest the feasibility of this approach.

Another strategy is the controlled hydrodefluorination of perfluorobutane. This method involves the replacement of a single fluorine atom with a hydrogen atom. Achieving such high selectivity is a significant challenge due to the strength of C-F bonds. However, advancements in catalysis, including the use of silylium-carborane catalysts, have shown promise in the hydrodefluorination of perfluoroalkyl groups under mild conditions. nih.gov

One-Pot Synthetic Approaches for Perfluoroalkyl Compounds

One-pot syntheses, which involve multiple reaction steps in a single reactor, offer advantages in terms of efficiency and waste reduction. While a specific one-pot synthesis for this compound is not prominently documented, the general principles of one-pot reactions are applicable to the synthesis of perfluoroalkyl compounds. For instance, a hypothetical one-pot approach could involve the in-situ generation of a perfluorinated precursor followed by a controlled reduction or hydrogenation step to yield the desired hydrofluorocarbon. Research in this area is ongoing, with a focus on developing methodologies for the efficient synthesis of a wide range of hydrofluorocarbons.

Catalytic Systems in the Synthesis of Fluorinated Hydrocarbons

The development of effective catalytic systems is paramount for the synthesis of fluorinated hydrocarbons like this compound. Transition metal complexes, particularly those based on palladium and nickel, are often employed for hydrogenation and hydrodefluorination reactions. bosssealing.com The choice of catalyst, ligand, and reaction conditions can significantly influence the selectivity and yield of the desired product. For example, specific catalysts can promote the selective addition of hydrogen to a double bond in a perfluoroalkene while minimizing the cleavage of C-F bonds. Furthermore, silylium-carborane catalysts have been reported to effectively catalyze the hydrodefluorination of perfluoroalkyl groups, offering a metal-free alternative. nih.gov

Investigation of this compound Formation from Precursors

Beyond its intentional synthesis, this compound is also formed as a byproduct in various industrial and thermal processes involving perfluorinated compounds. Understanding these formation pathways is crucial for environmental monitoring and process optimization.

Formation Mechanisms via Thermal Decomposition of Perfluorinated Carboxylic Acids

Research has shown that the thermal decomposition of perfluorinated carboxylic acids (PFCAs) can lead to the formation of this compound. Specifically, studies on the thermal transformation of perfluoropentanoic acid (PFPA) have indicated that at temperatures below 1400 K, this compound (C4HF9) is a notable product. The proposed mechanism involves the decarboxylation of the PFCA, followed by a series of radical reactions that can lead to the formation of the hydrofluorocarbon.

The table below summarizes the key products observed at different temperature ranges during the thermal decomposition of perfluoropentanoic acid.

| Temperature Range | Key Decomposition Products |

| < 1400 K | This compound (C4HF9), Phosgene (B1210022) (COF2), Heptafluorobutanoyl fluoride (B91410) (C3F7COF) |

| > 1500 K | Difluorocarbene (:CF2), Hydrogen fluoride (HF), Carbon dioxide (CO2), Carbon monoxide (CO), Tetrafluoromethane (CF4), Hexafluoroethane (C2F6), Tetrafluoroethylene (B6358150) (C2F4) |

Byproduct Profiling in Fluoropolymer Processing and Related Industrial Emissions

This compound has been identified as a byproduct in the emissions from fluoropolymer manufacturing facilities. The thermal processing of fluoropolymers, such as polytetrafluoroethylene (PTFE), fluorinated ethylene (B1197577) propylene (B89431) (FEP), and polyvinylidene fluoride (PVDF), can lead to the formation of a variety of volatile and semi-volatile organic compounds, including hydrofluorocarbons.

The thermal degradation of FEP, a copolymer of tetrafluoroethylene and hexafluoropropylene, primarily yields these two monomers as decomposition products, especially at temperatures above 400°C. bosssealing.com The pyrolysis of PVDF is more complex, leading to the formation of hydrogen fluoride and a mixture of fluorinated aromatic and aliphatic compounds. researchgate.netnih.govnih.gov

The following table lists some of the fluoropolymers and their primary thermal decomposition products.

| Fluoropolymer | Primary Thermal Decomposition Products |

| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene, Hexafluoropropylene, Octafluorocyclobutane, Perfluoroisobutylene, Carbonyl fluoride, Trifluoroacetyl fluoride |

| Fluorinated Ethylene Propylene (FEP) | Tetrafluoroethylene, Hexafluoropropylene |

| Polyvinylidene Fluoride (PVDF) | Hydrogen fluoride, Vinylidene fluoride, 1,3,5-Trifluorobenzene, 1,4-Difluorobenzene, 1,2,4-Trifluorobenzene |

Pathways of Halogenated Intermediate Transformations

The synthesis of hydrofluorocarbons such as this compound often involves the reduction or hydrodehalogenation of more functionalized halogenated precursors. While direct synthesis pathways for this compound are not extensively detailed in readily available literature, analogous transformations provide insight into potential routes. Key precursors for the nonafluorobutyl (C4F9) moiety include 1-iodononafluorobutane (C4F9I) and perfluorobutyryl halides (e.g., C3F7COF).

One general pathway involves the catalytic hydrodehalogenation of a perfluoroalkyl iodide. For instance, the C-I bond in 1-iodononafluorobutane is significantly weaker than the C-F bonds, making it a prime site for selective reduction to a C-H bond. This transformation can be achieved using various reducing agents, including silanes in the presence of radical initiators or catalytic hydrogenation.

Another potential pathway is the reduction of a perfluorinated acyl halide. Perfluorobutyryl fluoride, for example, could be reduced to the corresponding aldehyde and then further to the hydrofluoroalkane, although this multi-step process can be challenging. A more direct, albeit industrially complex, route involves the hydrodefluorination of perfluoro-1-butene, where hydrogen is added across the double bond while one fluorine atom is replaced with hydrogen.

Synthetic Exploration of this compound Derivatives

While this compound itself is relatively inert, the nonafluorobutyl group is a critical component in a wide range of specialty chemicals. The synthesis of these derivatives typically starts from more reactive precursors like perfluorobutanesulfonyl fluoride or 1-iodononafluorobutane, rather than direct functionalization of the C-H bond in this compound. This is due to the high energy required to activate the C-H bond in such a highly fluorinated molecule.

Derivatization Techniques for Perfluorobutyl-Substituted Compounds

The functionalization of compounds to include a perfluorobutyl substituent is a key strategy in fluoropolymer chemistry. These reactions leverage reactive handles on perfluorinated C4 building blocks. A primary example is the use of 1-iodononafluorobutane (perfluorobutyl iodide) in radical addition reactions. The weak C-I bond allows for the formation of a perfluorobutyl radical, which can then add to unsaturated systems like alkenes and alkynes to form a variety of substituted products.

Another versatile precursor is perfluorobutanesulfonyl fluoride (NfF). This compound is not synthesized from this compound but rather through the electrochemical fluorination of sulfolane. wikipedia.org NfF serves as a powerful electrophile for introducing the C4F9SO2- group. Phenols, for example, react with NfF in the presence of a base to form aryl nonaflates in near-quantitative yields. wikipedia.org Similarly, enolates can react to produce alkenyl nonaflates. wikipedia.org These nonaflate derivatives are stable and can be used in further cross-coupling reactions.

| Precursor | Reagent | Product Type | Reference |

| Phenol | Perfluorobutanesulfonyl fluoride (NfF), K2CO3 | Aryl nonaflate | wikipedia.org |

| β-ketoester (as enolate) | Perfluorobutanesulfonyl fluoride (NfF) | Alkenyl nonaflate | wikipedia.org |

| Ammonium Chloride | Perfluorobutanesulfonyl fluoride (NfF), Et3N | Bis-nonafluorobutanesulfonimide salt | wikipedia.org |

Synthesis of Novel Perfluoroalkyl Ether and Sulfonate Analogues

The synthesis of ethers and sulfonates containing the perfluorobutyl group is crucial for developing surfactants, lubricants, and hydrophobic coatings.

Perfluoroalkyl Sulfonates: The most direct route to nonafluorobutane sulfonates involves derivatives of nonafluorobutane-1-sulfonic acid. sigmaaldrich.com The corresponding sulfonyl chloride, nonafluoro-1-butanesulfonyl chloride, is a key intermediate. sigmaaldrich.com This can be prepared from related perfluorinated precursors and subsequently reacted with various nucleophiles to generate a wide array of sulfonate esters and sulfonamides. For example, the reaction of perfluorobutanesulfonyl fluoride with amines yields perfluorobutanesulfonamides. nih.gov

Perfluoroalkyl Ethers: Ethers containing the nonafluorobutyl moiety, such as methyl nonafluorobutyl ether and ethyl nonafluorobutyl ether, are known compounds used as heat-transfer fluids and solvents. nih.govnih.gov Their synthesis typically involves the reaction of a perfluorinated precursor with an alcohol. For example, the Williamson ether synthesis can be adapted, where a perfluoroalkoxide reacts with an alkyl halide. Another route involves the reaction of a perfluoroolefin, like perfluoro-1-butene, with an alcohol under basic conditions.

| Compound Class | Precursor | Key Reaction | Product Example |

| Sulfonamides | Perfluorobutanesulfonyl fluoride | Reaction with primary/secondary amines | N-Alkyl-perfluorobutanesulfonamide |

| Sulfonate Esters | Nonafluoro-1-butanesulfonyl chloride | Reaction with alcohols | Alkyl nonafluorobutanesulfonate |

| Ethers | Perfluoro-1-butene | Nucleophilic addition of alcohol (e.g., methanol) | Methyl nonafluorobutyl ether |

Development of Functionalized Fluorinated Monomers

Functionalized monomers containing the C4F9 group are essential building blocks for creating fluoropolymers with tailored properties, such as low surface energy and high chemical resistance. These properties are desirable for applications in coatings, textiles, and electronics. acs.orgresearchgate.netmdpi.com

A significant class of these monomers is derived from perfluorobutanesulfonyl fluoride (NfF). A common synthetic route involves a three-step process to produce acrylate (B77674) and methacrylate (B99206) monomers. acs.org

Sulfonamide Formation: Perfluorobutanesulfonyl fluoride is reacted with methylamine (B109427) to form N-methyl-perfluorobutane-1-sulfonamide.

Alkylation: The sulfonamide is then reacted with 2-bromoethanol (B42945) to introduce a hydroxyl-terminated linker.

Esterification: Finally, the terminal alcohol is esterified with acryloyl chloride or methacryloyl chloride to yield the final monomer, such as 2-(methyl((nonafluorobutyl)sulfonyl)amino)ethyl methacrylate. nih.gov

These monomers, including (perfluorobutyl)ethyl acrylate (C4A) and 2-[[[[2-(perfluorobutyl)]sulfonyl]methyl]amino]ethyl acrylate (C4SA), can be polymerized to create polymers with short perfluorobutyl side chains. acs.org These polymers are investigated as alternatives to long-chain perfluoroalkyl substances. acs.org

| Monomer Name | Acronym | Precursors | Key Synthetic Steps |

| (N-methyl-perfluorobutane-1-sulfonamide)ethyl methacrylate | C4SMA | Perfluorobutanesulfonyl fluoride, Methylamine, 2-Bromoethanol, Methacryloyl chloride | Sulfonamide formation, Alkylation, Esterification |

| 2,2,3,3,4,4,4-heptafluorobutyl methacrylate | FBMA | Heptafluorobutanol, Methacrylic anhydride | Esterification |

Spectroscopic Characterization and Advanced Analytical Methodologies for 1h Nonafluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1H-Nonafluorobutane Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure and dynamics of molecules. For fluorinated compounds like this compound, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are invaluable.

Application of Proton (¹H) and Fluorine (¹⁹F) NMR for Structural and Kinetic Analysis

The analysis of both ¹H and ¹⁹F NMR spectra provides a comprehensive understanding of the molecular structure of this compound. acs.org The ¹⁹F nucleus is highly receptive, with a sensitivity that is approximately 83% that of the ¹H nucleus, and the absence of a natural background signal for ¹⁹F is a significant advantage. acs.org However, challenges in ¹⁹F NMR include a large spectral range that requires short, high-power pulses for complete excitation. acs.org

In ¹H NMR, the chemical shift of the single proton provides information about its local electronic environment. Coupling constants (J-coupling) between the proton and adjacent fluorine nuclei offer insight into the through-bond connectivity and dihedral angles. lcms.czorganicchemistrydata.org Similarly, ¹⁹F NMR spectra reveal distinct signals for the different fluorine environments within the molecule (CF₃, CF₂, CF₂H). The chemical shifts and coupling patterns in ¹⁹F NMR are highly sensitive to the molecular environment. acs.orglcms.cz

Kinetic studies using NMR can monitor changes in the molecule over time, such as conformational exchange or reaction kinetics. By tracking the changes in chemical shifts, signal intensities, or line shapes, researchers can extract valuable kinetic and thermodynamic data.

Advanced NMR Techniques for Investigating Molecular Interactions and Conformations

Beyond standard one-dimensional NMR, advanced techniques provide deeper insights into the three-dimensional structure and intermolecular interactions of this compound. numberanalytics.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning proton and fluorine signals and establishing connectivity within the molecule. preprints.orgemerypharma.com

COSY experiments correlate nuclei that are coupled to each other, helping to identify adjacent protons and fluorines. numberanalytics.comemerypharma.com

HSQC correlates directly bonded ¹H and ¹³C (or other heteronuclei like ¹⁹F), providing a map of direct C-H or C-F bonds. numberanalytics.compreprints.org

HMBC reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the complete molecular framework. preprints.org

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for studying spatial relationships and intermolecular interactions by detecting through-space correlations between nuclei. numberanalytics.com

These techniques are critical for determining the preferred conformations of this compound in solution and for studying its interactions with other molecules.

Methodological Considerations and Advancements in Fluorinated Compound NMR

The unique properties of the ¹⁹F nucleus present both opportunities and challenges for NMR spectroscopy. acs.org Its large chemical shift dispersion (up to 400 ppm) generally leads to well-resolved spectra with minimal peak overlap, simplifying analysis. lcms.cz However, this wide range also necessitates careful experimental setup to ensure uniform excitation across the entire spectrum. acs.org

Recent advancements in NMR technology have significantly enhanced the study of fluorinated compounds. High-field spectrometers and cryogenic probes have improved sensitivity and resolution, enabling the analysis of low-concentration samples. preprints.orgnih.gov The development of new pulse sequences and computational methods for spectral analysis further aids in the detailed characterization of complex fluorinated molecules. preprints.orgnih.gov For instance, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can help differentiate between CF, CF₂, and CF₃ groups. numberanalytics.com

| Technique | Application in this compound Analysis |

| 1D ¹H NMR | Determines the chemical environment of the single proton. |

| 1D ¹⁹F NMR | Provides information on the different fluorine environments (CF₃, CF₂, CF₂H). |

| COSY | Establishes correlations between coupled protons and fluorines. |

| HSQC | Identifies direct carbon-hydrogen and carbon-fluorine bonds. |

| HMBC | Reveals long-range C-H and C-F correlations to build the molecular skeleton. |

| NOESY | Investigates through-space interactions and molecular conformation. |

Vibrational Spectroscopy for Molecular Dynamics and Intramolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides critical information about the bonding, structure, and dynamics of molecules by probing their vibrational energy levels.

Vibrational Overtone Spectroscopy of this compound

Vibrational overtone spectroscopy involves the excitation of a vibrational mode to a higher energy level (n > 1). These transitions are significantly weaker than the fundamental transitions but provide valuable information about molecular anharmonicity and intramolecular dynamics. williams.edu In the case of this compound, the focus is often on the C-H stretching overtone spectra. williams.eduacs.org

The overtone spectra are typically measured using sensitive techniques like cavity ring-down spectroscopy due to the weak nature of the transitions. williams.edu By analyzing the positions and intensities of the overtone bands, researchers can determine the local mode parameters, such as the mechanical frequency and anharmonicity of the C-H bond. These parameters are highly sensitive to the local molecular environment.

Spectroscopic Evidence for Intramolecular Hydrogen Bonding Phenomena

One of the most significant findings from the vibrational overtone spectroscopy of this compound is the evidence for a weak, unconventional intramolecular hydrogen bond between the hydrogen atom and a fluorine atom on the adjacent CF₂ group (C-H···F). nzic.org.nzresearchgate.net

Traditionally, hydrogen bonds are associated with a red shift (a shift to lower frequency) in the vibrational frequency of the X-H bond involved. However, in this compound, a blue shift (a shift to higher frequency) of the C-H stretching vibration is observed in the gauche conformer. williams.edunzic.org.nz This blue-shifting hydrogen bond is a topic of considerable research interest.

| Spectroscopic Observation | Interpretation |

| Blue shift in C-H stretching frequency | Evidence of a weak intramolecular C-H···F hydrogen bond in the gauche conformer. williams.edunzic.org.nz |

| Overtone band positions and intensities | Provides data on the anharmonicity and local mode parameters of the C-H oscillator. acs.org |

| Comparison with ab initio calculations | Confirms the assignment of spectral features and supports the existence of the intramolecular hydrogen bond. williams.edu |

Application of Cavity Ringdown Spectroscopy for Quantitative Absorption Measurements

Cavity Ringdown Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique used for quantitative measurements. stanford.eduosti.gov It involves injecting a laser pulse into a high-finesse optical cavity and measuring the decay rate of the light intensity, which is dependent on the absorption by the sample within the cavity. stanford.eduosti.gov This method allows for long effective pathlengths, leading to high sensitivity. osti.gov

Research has utilized CRDS to investigate the vibrational overtone spectroscopy of hydrofluorocarbons like this compound. williams.edu These studies provide absolute absorption cross-sections and help in understanding the intramolecular dynamics of such molecules when they possess significant internal energy. williams.edu For instance, the CH-stretching overtone spectrum of this compound has been studied to reveal evidence of a blue-shifting intramolecular hydrogen bond. williams.eduresearchgate.net The quantitative nature of CRDS allows for the determination of absolute number densities or concentrations of the absorbing species. stanford.edu For accurate quantitative analysis, it is crucial that the absorption features of the molecule are broader than the longitudinal mode spacing of the optical cavity. stanford.edu

Mass Spectrometry and Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of this compound and Related Fluorocarbons

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds, including fluorocarbons like this compound. nih.govresearchgate.netnutechinst.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. nih.gov This method is adaptable for various volatile substances. nih.gov

The identification of fluorocarbons in different matrices, such as biological specimens and environmental samples, has been successfully achieved using headspace analysis coupled with GC-MS. nih.govresearchgate.net For instance, fluorocarbons 11 and 12 have been identified in air, blood, and various tissues. nih.gov Specific methods have been developed for detecting perfluorocarbons in blood, which can have applications in areas like sports doping control. researchgate.net These methods often involve an extraction and pre-concentration step, such as headspace solid-phase microextraction (HS-SPME), to enhance sensitivity. researchgate.net The use of different ionization techniques, like electron impact (EI) and chemical ionization (CI), can aid in the confirmation of the identity of the detected compounds. tandfonline.com

Analysis of Thermal Byproducts and Environmental Samples

The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) can lead to the formation of various byproducts, including this compound. researchgate.netresearchgate.net Studies on the thermal decomposition of compounds like perfluoropentanoic acid (PFPA) and perfluorooctanesulfonic acid (PFOS) have shown that at temperatures below 1400 K, this compound can be one of the formation products. researchgate.netresearchgate.net For example, the thermal decomposition of PFPeA at temperatures below 1127 °C has been noted to form 1H-perfluorobutane. tandfonline.com

GC-MS is a key analytical tool for identifying these thermal byproducts. tandfonline.comnih.gov For example, pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) has been used to identify fluorinated polymers in consumer products by analyzing their thermal degradation products. nih.gov In environmental analysis, GC-MS is employed to detect and quantify volatile PFAS like this compound in various samples, including air emissions from industrial processes. clu-in.orgnih.gov For instance, this compound has been observed as a trace volatile hydrofluorocarbon from the analysis of PFOS reaction mixtures. clu-in.org

Advanced Spectroscopic and Elemental Analysis for Fluorinated Systems

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the chemical structure of molecules by analyzing the absorption of infrared radiation, which corresponds to the vibrational frequencies of the chemical bonds within the molecule. rtilab.com This method provides a unique spectral fingerprint for each compound, making it an excellent tool for chemical identification and quality control. rtilab.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ltschem.comeag.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. eag.com

XPS is particularly useful for the analysis of fluorinated systems. utl.ptredalyc.org It can distinguish between organic and inorganic fluorine based on binding energy. norden.org This technique can be used to determine the elemental composition of surfaces, which is crucial for understanding the properties of fluorinated polymers and coatings. utl.ptrsc.org For instance, XPS can identify the presence of CF, CF2, and CF3 groups on a surface. redalyc.org Although XPS is a powerful tool for surface analysis, it has limitations, such as a relatively high detection limit for some applications, which might make it less suitable for trace analysis compared to other methods. norden.org However, for characterizing the surface chemistry of materials containing fluorinated compounds like this compound, XPS provides invaluable information on elemental composition and chemical bonding. ltschem.commeasurlabs.com

Interactive Data Table: Analytical Techniques for this compound

| Technique | Application | Information Obtained | Key Findings |

| Cavity Ringdown Spectroscopy (CRDS) | Quantitative absorption measurements | Absolute absorption cross-sections, number densities | Used to study vibrational overtone spectra and intramolecular hydrogen bonding in this compound. williams.eduresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds | Separation and identification of components in a mixture | Effective for identifying this compound and other fluorocarbons in various matrices. nih.govnutechinst.com |

| Pyrolysis-GC-MS | Analysis of thermal byproducts | Identification of thermal degradation products | Used to identify fluorinated compounds from the thermal decomposition of larger molecules. nih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Chemical structure confirmation | Vibrational frequencies of chemical bonds, functional groups | Provides a unique spectral fingerprint for molecular identification. rtilab.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface and elemental composition analysis | Elemental composition, chemical state, and binding energies | Useful for characterizing the surface of fluorinated materials and distinguishing between different fluorine-containing groups. ltschem.comredalyc.org |

Pulsed-Jet Fourier Transform Microwave Spectroscopy for Gas-Phase Conformer Analysis

Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) spectroscopy is a high-resolution spectroscopic technique used to determine the precise rotational constants and, consequently, the detailed molecular geometry of molecules in the gas phase. ualberta.ca The method involves introducing a sample, such as this compound, into a vacuum chamber through a pulsed nozzle, creating a supersonic jet expansion. ualberta.cauconn.edu This process cools the molecules to very low rotational and vibrational temperatures (on the order of a few Kelvin), stabilizing them in a nearly collision-free environment. ualberta.ca

Once the molecules are cooled, they are subjected to a short, intense pulse of microwave radiation. ualberta.ca This pulse causes molecules with a permanent dipole moment to align, creating a macroscopic polarization of the sample. ualberta.ca After the pulse ends, this polarization decays, and the molecules emit a faint microwave signal known as a Free Induction Decay (FID). ualberta.cahmc.edu This time-domain signal is detected and then converted into a frequency-domain spectrum using a mathematical operation called a Fourier transform. ualberta.cahmc.edu The resulting high-resolution spectrum contains precise rotational transition frequencies that can be analyzed to yield highly accurate rotational constants. ualberta.ca

Studies on this compound (CHF₂CF₂CF₂CF₃) using PJ-FTMW spectroscopy have revealed a complex rotational spectrum, indicating the presence of multiple stable conformers. researchgate.net Quantum chemical calculations support these findings, predicting five stable conformers with relative energies within a close range (up to 1.1 kcal/mol). researchgate.net Experimental analysis has successfully identified and characterized three of these conformers based on the orientation around the C-C-C-C and C-C-C-H dihedral angles. researchgate.net The assigned conformers are the anti/anti, gauche/anti, and anti/gauche forms. researchgate.net

The experimentally determined rotational constants for these three conformers of this compound are detailed in the table below.

Table 1: Experimental Rotational Constants for Identified Conformers of this compound

| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

|---|---|---|---|

| anti/anti | 1323.664(3) | 617.6051(5) | - |

| gauche/anti | 1066.9384(4) | 768.4736(4) | 671.3145(4) |

| anti/gauche | 1428.9501(2) | 593.323877(6) | 546.43578(6) |

Data sourced from a study on the conformations and structures of this compound. researchgate.net

Elemental Analysis Techniques for Fluorine Content Determination

Determining the precise fluorine content is a critical aspect of characterizing organofluorine compounds like this compound. numberanalytics.com Several advanced analytical techniques are employed for this purpose, with methods often focusing on the quantification of total fluorine or the organically bound fraction.

Combustion Ion Chromatography (CIC) is a widely used and robust technique for determining the total fluorine content in a sample. acs.org In this method, the sample is combusted at a high temperature (≥1000 °C) in an oxygen-rich stream. epa.gov This process breaks the strong carbon-fluorine bonds, converting the organically bound fluorine into gaseous hydrogen fluoride (B91410) (HF). epa.gov The resulting gas is then passed through an absorption solution, typically pure water, where the HF is captured as fluoride ions (F⁻). epa.gov The concentration of these fluoride ions in the solution is subsequently measured using ion chromatography. researchgate.net CIC can be used to measure total fluorine (TF), which includes both organic and inorganic forms. nih.gov By incorporating sample preparation steps like solid-phase extraction, it can be adapted to measure specific fractions such as Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF). acs.orgresearchgate.net

Other significant techniques for fluorine quantification include:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful and highly selective method that leverages the magnetic properties of the fluorine-19 nucleus. numberanalytics.com It is particularly useful for identifying and quantifying fluorine-containing compounds in complex mixtures without requiring sample combustion. numberanalytics.comnih.gov

High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS-GFMAS): This technique measures the molecular absorption of diatomic molecules, such as calcium fluoride (CaF), in a graphite furnace. tandfonline.com It is noted for its high sensitivity and speed, especially for samples in the low microgram per liter range. norden.org

Particle-Induced Gamma-Ray Emission (PIGE): A non-destructive surface analysis technique that quantifies total elemental fluorine. norden.org It involves bombarding the sample with an accelerated proton beam, which excites fluorine atoms and causes them to emit characteristic gamma rays that can be detected and quantified. norden.org

Inductively Coupled Plasma Tandem Mass Spectrometry (ICP-MS/MS): When coupled with a separation technique like liquid chromatography, ICP-MS/MS can serve as a highly sensitive, fluorine-specific detector. nih.govtandfonline.com It offers the advantage of detecting organofluorine compounds regardless of their ability to be ionized by more common mass spectrometry techniques. tandfonline.com

The table below provides a comparative overview of these analytical methodologies.

Table 2: Comparison of Analytical Techniques for Fluorine Content Determination

| Technique | Principle | Measurement Focus | Key Advantages |

|---|---|---|---|

| Combustion Ion Chromatography (CIC) | High-temperature combustion followed by ion chromatography analysis of absorbed fluoride. epa.gov | Total Fluorine (TF), Extractable Organic Fluorine (EOF), Adsorbable Organic Fluorine (AOF). researchgate.netnih.gov | Robust and widely applicable for total fluorine content. acs.orgtandfonline.com |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Detection of the ¹⁹F nucleus based on its magnetic properties. numberanalytics.com | Structural identification and quantification of specific fluorine-containing compounds. numberanalytics.com | Highly selective and non-destructive; provides structural information. numberanalytics.comnih.gov |

| HR-CS-GFMAS | Molecular absorption measurement of fluorine-containing diatomic molecules (e.g., CaF) in a graphite furnace. tandfonline.comnorden.org | Total Fluorine (TF) in extracts (EOF). norden.org | High sensitivity, speed, and precision, especially at low concentrations. norden.org |

| Particle-Induced Gamma-Ray Emission (PIGE) | Detection of gamma rays emitted from fluorine atoms after excitation by a proton beam. norden.org | Total elemental fluorine on sample surfaces. norden.org | Non-destructive surface analysis. norden.org |

| ICP-MS/MS | Mass spectrometric detection of fluorine after ionization in a plasma source, often coupled with chromatography. nih.govtandfonline.com | Fluorine-specific detection for non-targeted analysis. tandfonline.com | Advantageous for detecting compounds not easily ionized by other MS methods. tandfonline.com |

Computational Chemistry and Theoretical Modeling of 1h Nonafluorobutane

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are pivotal in elucidating the nuanced structural and conformational properties of 1H-nonafluorobutane. These computational approaches allow for a detailed exploration of the molecule's potential energy surface and electronic characteristics.

Conformer Analysis and Energy Landscape Mapping of this compound

This compound, with its flexible carbon backbone, can exist in several conformational states. Unlike their hydrocarbon counterparts, the most stable all-trans conformers of perfluorocarbons adopt a helical structure. researchgate.net For this compound (CHF₂CF₂CF₂CF₃), quantum chemical calculations have identified five stable conformers with relative energies spanning up to 1.1 kcal/mol. researchgate.net

Experimental techniques, such as pulsed-jet Fourier transform microwave spectroscopy, have corroborated these theoretical findings by characterizing multiple conformers, including anti/gauche, anti/anti, and gauche/anti forms. researchgate.net The energy difference between the higher-energy gauche conformer and the lower-energy zigzag (anti) conformer has been a subject of interest. Density functional theory calculations place this difference at 288 cm⁻¹, a value in close agreement with the experimentally determined 280 ± 30 cm⁻¹ from temperature-dependent FTIR measurements. acs.org A notable feature of the gauche conformer is the presence of a blue-shifting intramolecular hydrogen bond, which has been identified through a combination of cavity ringdown spectroscopy and electronic structure calculations. acs.orgwilliams.eduresearchgate.net

Table 1: Calculated and Experimental Properties of this compound Conformers

| Property | Method | Value |

|---|---|---|

| Conformers Identified | Quantum Chemical Calculations | 5 stable conformers |

| Relative Energy Range | Quantum Chemical Calculations | Up to 1.1 kcal/mol |

| Energy Difference (gauche vs. anti) | Density Functional Theory | 288 cm⁻¹ |

| Energy Difference (gauche vs. anti) | Temp-dependent FTIR | 280 ± 30 cm⁻¹ |

| Rotational Constant (anti/gauche) | Microwave Spectroscopy | 1428.9501(2) MHz |

| Rotational Constant (anti/gauche) | Microwave Spectroscopy | 593.323877(6) MHz |

| Rotational Constant (anti/gauche) | Microwave Spectroscopy | 546.43578(6) MHz |

| Rotational Constant (anti/anti) | Microwave Spectroscopy | 1323.664(3) MHz |

| Rotational Constant (anti/anti) | Microwave Spectroscopy | 617.6051(5) MHz |

| Rotational Constant (gauche/anti) | Microwave Spectroscopy | 1066.9384(4) MHz |

| Rotational Constant (gauche/anti) | Microwave Spectroscopy | 768.4736(4) MHz |

| Rotational Constant (gauche/anti) | Microwave Spectroscopy | 671.3145(4) MHz |

Application of Ab Initio and Density Functional Theory (DFT) for Electronic Structure Calculations

Both ab initio and Density Functional Theory (DFT) methods are extensively used to investigate the electronic structure of fluorocarbons. researchgate.netunl.edu These computational tools are crucial for calculating molecular properties and understanding chemical behavior. rsc.org DFT, in particular, has been successfully employed to calculate the electronic structure of this compound. researchgate.net These calculations are instrumental in interpreting experimental data, such as vibrational overtone spectra, and in modeling the behavior of highly vibrationally excited molecules. williams.edu

Systematic ab initio studies on related fluorocarbons utilize methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (up to MP4) to account for electron correlation. unl.edu DFT functionals, such as B3LYP, are also commonly applied to determine structures and vibrational frequencies. unl.edu For complex systems, these quantum chemical methods provide a foundational understanding of the electronic landscape. nih.gov

Optimization of Basis Sets and Functionals for Fluorocarbon Systems

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and functional. For fluorocarbon systems, it is crucial to select methods that can adequately describe the electronic environment influenced by highly electronegative fluorine atoms.

For DFT calculations on molecules containing carbon, hydrogen, and fluorine, the 6-311+G** basis set is often considered sufficient. stackexchange.com A more computationally efficient approach involves using 6-311G** for carbon and hydrogen, and 6-311+G* for fluorine, which includes diffuse functions important for anionic character. stackexchange.com The Karlsruhe def2 series of basis sets (e.g., def2-SVP, def2-TZVP) are modern alternatives that offer a systematic hierarchy of accuracy and account for relativistic effects, which are absent in older Pople basis sets. stackexchange.com

The selection of a DFT functional is equally critical. While there is no single "best" functional for all applications, studies on similar organic molecules suggest that functionals like PBE1PBE, CAM-B3LYP, and B3PW91, when paired with appropriate basis sets like cc-pVTZ, can provide accurate results for properties like NMR chemical shifts. researchgate.net The validation of the chosen functional and basis set can be approached by comparing calculated bond lengths and angles with experimental values, or by benchmarking against higher-level methods like CCSD(T) for smaller molecules. stackexchange.com

Theoretical Elucidation of Reaction Mechanisms and Kinetics

Theoretical methods are indispensable for unraveling the complex reaction mechanisms and kinetics of this compound, particularly in the gas phase.

Computational Studies of Gas-Phase Reaction Pathways Involving this compound

Computational studies have shed light on the formation of this compound as a product in the gas-phase thermal decomposition of other per- and polyfluoroalkyl substances (PFAS). For instance, kinetic models of the thermal transformation of perfluoropentanoic acid (PFPA) predict the formation of this compound at temperatures below 1400 K. nih.govpfascentral.orgresearchgate.netresearchgate.net These models, which can include dozens of reactions and species, are crucial for understanding the conditions in thermal destruction systems like incinerators. nih.govpfascentral.orgresearchgate.net The formation pathways often involve the generation of radicals like the n-C₄F₉ radical, which can then participate in subsequent reactions. nih.govpfascentral.orgresearchgate.net

Energetic and Thermodynamic Characterization of Chemical Transformations

The energetic and thermodynamic aspects of chemical transformations involving fluorocarbons are critical for predicting reaction feasibility and product distributions. Ab initio and DFT methods are used to calculate key thermodynamic parameters. For example, in the study of fluorocarbon dimers, the interaction energy is broken down into components like Hartree-Fock and dispersion energy, with the latter being significantly affected by the choice of basis set. unl.edu

Vibrational frequency calculations are essential for determining zero-point energy and thermal contributions to the electronic energies, which allows for the study of properties like rotational barriers as a function of temperature. unl.edu In the context of thermal decomposition, computational studies provide bond dissociation energies and activation energies for various reaction steps. For instance, the initial C-C bond cleavage in the degradation of some PFCAs has bond dissociation energies around 75-90 kcal/mol. researchgate.net Thermodynamic parameters of micellization for fluorocarbon surfactants, such as the change in Gibbs free energy (ΔG⁰m), enthalpy (ΔH⁰m), and entropy (ΔS⁰m), can also be evaluated to understand their aggregation behavior. sci-hub.se

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models and quantum chemical calculations are pivotal in elucidating the spectroscopic properties of this compound (C₄HF₉). These computational methods provide insights into molecular structure, conformational stability, and spectral features that can be challenging to resolve through experimental means alone.

Research employing pulsed-jet Fourier transform microwave spectroscopy, complemented by quantum chemical calculations, has been instrumental in characterizing the conformational landscape of this compound. researchgate.net These calculations have identified five stable conformers with relative energies spanning up to 1.1 kcal/mol. researchgate.net Of these, three conformers have been spectroscopically characterized, revealing the complex structural chemistry of this molecule. The rotational constants for the identified conformers—anti/gauche, anti/anti, and gauche/anti—have been determined with high precision, demonstrating the predictive power of combining theoretical calculations with microwave spectroscopy. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly for the ¹⁹F nucleus, is a significant area of computational study for fluorinated compounds. mdpi.com Density Functional Theory (DFT) is a widely used ab initio method for predicting NMR chemical shifts, though it can be computationally expensive. chemrxiv.org The quality of these theoretical predictions is highly dependent on the chosen level of theory, including the functional and the basis set. mdpi.com For per- and polyfluoroalkyl substances (PFAS), studies have shown that gas-phase calculations using the ωB97XD functional with the 6-31+G(d,p) basis set can provide accurate ¹⁹F NMR shift predictions, often outperforming calculations that include implicit solvation models. nsf.gov The accuracy of various basis sets has been systematically evaluated, with double zeta basis sets like 6-31+G(d,p) and 6-31++G(d,p) yielding the most accurate results for fluorine chemical shifts in several fluoroalkanes. nsf.gov

Computational studies on the thermal degradation of other PFAS, such as perfluoropentanoic acid (PFPA), have also predicted the formation of this compound as a product at temperatures below 1400 K. researchgate.netpfascentral.orgnih.govresearchgate.net These models, which simulate reaction pathways and product distributions, indirectly contribute to our understanding of this compound's properties and stability within complex chemical systems. pfascentral.orgnih.gov

| Conformer of this compound | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Source |

|---|---|---|---|---|

| anti/gauche | 1428.9501(2) | 593.323877(6) | 546.43578(6) | researchgate.net |

| anti/anti | 1323.664(3) | 617.6051(5) | Not Reported | researchgate.net |

| gauche/anti | 1066.9384(4) | 768.4736(4) | 671.3145(4) | researchgate.net |

| Computational Method | Application | Key Finding | Source |

|---|---|---|---|

| DFT (ωB97XD/6–31+G(d,p)) | ¹⁹F NMR Chemical Shift Prediction | Gas-phase calculations provided the most accurate results compared to experimental values for various PFAS. | nsf.gov |

| DFT (B3LYP) & MNDO | ¹⁹F NMR Chemical Shift Prediction | Semiempirical MNDO methods can predict ¹⁹F NMR shifts with good accuracy at a fraction of the cost of DFT methods. | nih.gov |

| Gauge-Including Atomic Orbital (GIAO) with DFT | ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Modeling | The choice of density functional and solvation model (e.g., PCM, SMD) strongly influences the accuracy of predicted chemical shifts for fluorinated compounds. | mdpi.com |

Advanced Computational Approaches in Fluorine Chemistry

Chemoinformatics for Property Prediction and Compound Design

Chemoinformatics utilizes computational methods to analyze chemical information, enabling the prediction of physicochemical properties and the design of new compounds. diva-portal.org In fluorine chemistry, Quantitative Structure-Property Relationship (QSPR) models are particularly valuable for estimating the properties of fluorinated compounds without the need for extensive experimental measurements. diva-portal.org These models establish a mathematical relationship between the chemical structure of a molecule and its properties.

The first step in a chemoinformatics workflow is feature extraction, where a compound is characterized by numerical values known as chemical descriptors. nih.gov These can range from simple counts of atom types to complex topological or quantum-chemical parameters. nih.gov For fluorocarbons, which are less polarizable than their hydrocarbon counterparts, specific descriptors are needed to accurately model their behavior. diva-portal.org

QSPR models have been successfully developed to predict key environmental properties of perfluorinated compounds (PFCs), such as boiling point, melting point, and vapor pressure. diva-portal.org By updating existing global QSPR models with data from a small number of new PFCs, the prediction performance for this specific class of compounds can be significantly improved. diva-portal.org This demonstrates the adaptability of chemoinformatics approaches for targeted applications in fluorine chemistry.

| Chemoinformatics Approach | Objective | Application in Fluorine Chemistry | Source |

|---|---|---|---|

| Global QSPR Models | Predict physicochemical properties (e.g., vapor pressure) for a wide range of organic compounds. | Can be applied to fluorocarbons, although specific descriptors may be needed to account for their unique electronic properties. | diva-portal.org |

| Local QSPR Models | Improve predictions for a specific chemical class by updating global models with relevant data. | Updating a global model with data on perfluorinated compounds (PFCs) enhances predictive accuracy for properties like boiling and melting points. | diva-portal.org |

| Chemical Fingerprints | Represent molecular structures numerically for similarity analysis and property prediction. | Used in machine learning models to predict chemical and physicochemical properties of fluorinated molecules in drug discovery and QSAR/QSPR analysis. | nih.gov |

Integration of Machine Learning and Artificial Intelligence for Spectral Data Analysis and Inverse Problems

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing spectral analysis in chemistry. arxiv.org These advanced computational techniques are particularly useful for handling the large, high-dimensional datasets generated by modern spectroscopic methods like NMR and IR. arxiv.orgnih.gov In fluorine chemistry, ML and AI offer powerful tools for both predicting spectra from structures and elucidating structures from spectral data. chemrxiv.orgnih.gov

This field is broadly divided into two categories of problems:

The Forward Problem (Molecule-to-Spectrum Prediction): In this task, an AI model learns to predict the spectrum of a molecule based on its structure. arxiv.orgthemoonlight.io This is highly valuable as it can accelerate research by providing rapid spectral predictions without costly experiments. themoonlight.io For fluorinated compounds, ML models, such as Gradient Boosting Regression (GBR), have been developed to predict DFT-calculated ¹⁹F NMR chemical shifts with an accuracy comparable to the original DFT calculations but at a drastically reduced computational cost—from hours to milliseconds per compound. chemrxiv.org

The Inverse Problem (Spectrum-to-Molecule Inference): This is a more complex task where the goal is to deduce a molecule's structure from its experimental spectrum. arxiv.orgarxiv.org The inverse problem is crucial for identifying unknown compounds. arxiv.org Deep learning models, including Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), have shown exceptional ability in learning the intricate patterns within spectral data to solve inverse problems. arxiv.orgacs.org By training on paired data of known spectra and structures, these models can learn to identify functional groups or even predict the full molecular graph from an input spectrum. nih.govthemoonlight.ioacs.org

The synergy between quantum mechanics (QM) and machine learning (QM/ML) is also a promising frontier. chemrxiv.org For instance, a hybrid approach can be used where ML models quickly predict ¹⁹F NMR chemical shifts for compounds that are similar to the training data, while more computationally intensive QM methods are reserved for novel compounds not well-represented in the dataset. chemrxiv.org This combined strategy optimizes both speed and accuracy in the analysis of fluorinated molecules. chemrxiv.org

| AI/ML Application | Problem Type | Models Used | Key Findings & Advantages | Source |

|---|---|---|---|---|

| Prediction of ¹⁹F NMR Chemical Shifts | Forward | Gradient Boosting Regression (GBR), other regression models | Achieves accuracy comparable to DFT calculations in a fraction of the time. GBR showed high performance with a mean absolute error of 2.89 ppm - 3.73 ppm. | chemrxiv.org |

| Functional Group Identification from IR Spectra | Inverse | Convolutional Neural Networks (CNN), Deep Learning | Models can automatically extract features from IR spectra to predict multiple functional groups, making the interpretation more reliable and efficient. | acs.org |

| Structure Elucidation from Multiple Spectra | Inverse | Artificial Neural Networks (ANN) | Training a model on combined FT-IR, ¹H NMR, and ¹³C NMR data significantly improves the accuracy of functional group identification over using a single spectrum. | nih.gov |

| General Spectral Analysis | Forward & Inverse | CNNs, RNNs, Transformers, Generative Models | AI/ML transforms workflow automation in spectral analysis, from peak detection to full structure generation, addressing both forward and inverse problems with increasing accuracy. | arxiv.org |

| Hybrid QM/ML Prediction | Forward | Various ML models combined with QM calculations | Synergistic approach outperforms either method individually by using fast ML for known chemical spaces and reserving slower QM for novel structures. | chemrxiv.org |

Applications in Advanced Materials and Pharmaceutical Research for Fluorinated Analogs

Development of Fluorinated Advanced Materials

The introduction of fluorinated moieties into materials can dramatically alter their surface properties, durability, and performance under harsh conditions. 1H-Nonafluorobutane and related structures are instrumental in this field.

Synthesis of Fluoropolymer Nanocomposites with Tailored Properties

While direct use of this compound in nanocomposite synthesis is not widely documented, its role as a fluorinated building block is crucial. Fluorinated monomers, often synthesized using perfluoroalkyl groups like the nonafluorobutyl moiety, are polymerized to create advanced fluoropolymers. researchgate.net For instance, monomers such as [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate (B77674) can be synthesized and subsequently polymerized. researchgate.net These polymers are then used to create coatings with extremely low surface energies. researchgate.net

The incorporation of such fluorinated chains into a polymer backbone, which can then be combined with nanoparticles, allows for the precise tailoring of nanocomposite properties. The "shielding" effect of the fluorine atoms and the high bond energy of the C-F bond contribute to creating materials with unique surface properties, such as oleophobicity and hydrophobicity, which are essential for anti-fouling and self-cleaning surfaces. researchgate.net

Engineering Materials with Enhanced Thermal and Chemical Resistance

Fluorinated compounds are renowned for imparting exceptional stability to materials. Fluoropolymers, in general, exhibit high thermal stability, excellent chemical resistance to solvents, acids, and bases, and resistance to weathering. researchgate.net Materials incorporating the nonafluorobutyl group, whether in the main chain or as a side group, benefit from these characteristics. atomfair.comatomfair.com

The strength of the carbon-fluorine bond is a primary reason for this enhanced resistance. researchgate.net This stability makes fluorinated materials indispensable in applications where conventional polymers would degrade, such as in chemically aggressive environments or at high temperatures. researchgate.netaccustandard.com For example, fluoropolymers are used for nonstick coatings, lubricants, and in the production of carbon fiber composites. sigmaaldrich.com The thermal decomposition of related perfluorinated compounds often requires very high temperatures (above 1000 K) to achieve complete breakdown, underscoring their inherent stability. researchgate.net

Table 1: Properties of Fluorinated Polymers vs. Non-Fluorinated Counterparts

| Property | Conventional Polymer (e.g., Polyethylene) | Fluoropolymer (e.g., PTFE) | Benefit of Fluorination |

|---|---|---|---|

| Thermal Stability | Lower | High | Enhanced operational temperature range. researchgate.net |

| Chemical Resistance | Susceptible to various solvents and acids | Excellent inertness | Durability in harsh chemical environments. researchgate.net |

| Surface Energy | Higher | Very Low | Non-stick, water and oil repellent properties. researchgate.netaccustandard.com |

| Coefficient of Friction | Higher | Very Low | Superior lubrication and low-wear applications. researchgate.net |

| Weather Resistance | Moderate to Good | Excellent | Long-term outdoor durability. researchgate.net |

Applications in Electronic, Optical, and Sensing Devices

The distinct electrical and optical properties of fluorinated materials make them suitable for use in high-tech devices. Fluoropolymers generally have low dielectric constants and low refractive indices, which are advantageous in electronics and optics. researchgate.net

Electronics: In the electronics industry, fluorinated fluids, including those related to this compound like 1-methoxy-nonafluorobutane, are used for testing electronic devices and as heat transfer media. nih.govgoogleapis.com Fluoropolymers such as PVDF and FEP are critical as electrode binders in nearly all commercial lithium-ion batteries, where their chemical inertness is vital. rsc.org

Optical Devices: Fluorinated polymers are developed for optical applications like optical waveguides and antireflection films due to their transparency, particularly in the near-infrared region, and their resistance to moisture and heat. google.com In advanced photolithography, a key process in semiconductor manufacturing, fluorinated compounds are investigated for use in immersion liquids to enhance resolution. googleapis.com

Sensing Devices: While specific applications involving this compound in sensors are not prominent, the broader class of fluorinated materials is used. Their unique surface properties can be functionalized for selective chemical detection. Furthermore, the incorporation of the fluorine-18 (B77423) (¹⁸F) isotope into molecules is a cornerstone of Positron Emission Tomography (PET) imaging, a critical diagnostic sensing technology in medicine. mdpi.com

Exploration in Drug Design and Biomedical Science

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug's pharmacological profile. The nonafluorobutyl group, as a highly fluorinated moiety, serves as an important structural component in this field.

Role of Fluorinated Compounds as Lead Structures in Pharmaceutical Discovery

Introducing fluorine or fluorinated groups like the nonafluorobutyl moiety into a potential drug molecule can significantly modulate its properties. sigmaaldrich.comnumberanalytics.com These modifications can lead to improved potency, selectivity, and metabolic stability. mdpi.com Fluorination can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and its bioavailability. researchgate.netnumberanalytics.com

The nonafluorobutyl group, due to its high fluorine content, imparts significant lipophilicity and stability. ontosight.aivulcanchem.com This makes it a valuable building block for creating new chemical entities. atomfair.comatomfair.com For example, pyrazole (B372694) derivatives containing a nonafluorobutyl group are synthesized for research in medicinal chemistry, where the fluorinated chain may enhance properties like blood-brain barrier penetration. atomfair.comatomfair.comvulcanchem.com By strategically replacing a hydrogen atom or a hydroxyl group with fluorine, chemists can block metabolic pathways that would otherwise deactivate a drug, thereby increasing its half-life and efficacy. numberanalytics.comresearchgate.net

Investigation of Unique Interactions with Biological Systems and Molecular Targets

The presence of a highly fluorinated chain, such as a nonafluorobutyl group, leads to unique interactions at a molecular level. Fluorine is the most electronegative element, and its presence in a molecule can create strong dipoles and influence the molecule's conformation. numberanalytics.com This can lead to enhanced binding affinity with biological targets like enzymes or receptors. mdpi.comresearchgate.net

Fluorine atoms can participate in polar interactions and form weak hydrogen-like bonds, which can help stabilize the binding of a drug to its target protein. numberanalytics.comresearchgate.net Furthermore, the replacement of C-H bonds with stronger C-F bonds often makes the compound more resistant to metabolic degradation by enzymes in the body. mdpi.comontosight.ai The introduction of a bulky, lipophilic, and electron-withdrawing nonafluorobutyl group can drastically change how a molecule fits into a binding pocket and interacts with its biological target, a property that is actively explored by medicinal chemists to fine-tune the activity and properties of new drug candidates. vulcanchem.comontosight.ai

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate |

| 1-methoxy-nonafluorobutane |

| Polyvinylidene fluoride (B91410) (PVDF) |

| Fluorinated ethylene (B1197577) propylene (B89431) (FEP) |

| Polytetrafluoroethylene (PTFE) |

Potential in Targeted Delivery Systems and Biomedical Devices

The unique physicochemical properties of highly fluorinated compounds, such as this compound, position them as materials of significant interest in the development of advanced targeted drug delivery systems and novel biomedical devices. The high electronegativity of fluorine atoms imparts properties like chemical inertness, thermal stability, and both hydrophobicity and lipophobicity, which are highly desirable for in-vivo applications. nih.govnumberanalytics.comresearchgate.net These characteristics are central to the function of fluorocarbon-based delivery platforms, particularly those activated by external stimuli like ultrasound.

Role in Acoustically-Activated Drug Delivery

This compound and its close structural analog, perfluorobutane (C4F10), are pivotal in the design of next-generation drug delivery vehicles known as microbubbles and phase-shift nanodroplets. atlasofscience.orgoncotarget.com These systems are engineered to carry therapeutic payloads through the bloodstream to a specific site, where focused ultrasound is applied to trigger drug release.

Microbubbles: These are gas-filled microspheres, typically with a diameter of 1-10 micrometers, stabilized by a shell composed of lipids, proteins, or polymers. atlasofscience.orgnih.gov The core is filled with a high-molecular-weight, low-solubility gas. Perfluorocarbons and their hydrofluorocarbon analogs are ideal for this purpose due to their low diffusivity and high density compared to air, which enhances the stability and longevity of the microbubbles in circulation. When subjected to an ultrasonic field, these microbubbles oscillate or collapse—a phenomenon known as cavitation. atlasofscience.org This mechanical action can transiently increase the permeability of local blood vessels and cell membranes, facilitating the targeted delivery of drugs to tissues that are otherwise difficult to reach, such as tumors or the brain. atlasofscience.orgnih.gov

Phase-Shift Nanodroplets: A significant innovation in this area is the development of liquid-to-gas phase-shift nanodroplets. These nano-sized emulsions contain a liquid perfluorocarbon or hydrofluorocarbon core with a boiling point near or below physiological temperature. oncotarget.com this compound, with its specific volatility, is a candidate for such systems. When these nanodroplets reach the target site, focused ultrasound provides the energy needed to trigger the phase transition of the liquid core into a gas bubble (acoustic droplet vaporization). oncotarget.com This rapid expansion creates a microbubble in-situ, which then interacts with the surrounding tissue to enhance drug delivery. This approach combines the stability of a nanoscale liquid carrier with the therapeutic action of a gas microbubble.

Research has demonstrated that microbubbles containing perfluorobutane (C4F10) can be effectively used with focused ultrasound to temporarily open the blood-brain barrier (BBB), a major obstacle in treating central nervous system disorders. atlasofscience.orgoncotarget.com This technique allows for the non-invasive and precise delivery of therapeutic agents into the brain. atlasofscience.org The selection of the fluorinated gas is critical, as it influences the stability and acoustic responsiveness of the microbubbles. Studies comparing different gases show that perfluorobutane and perfluoropropane are highly effective for this application. atlasofscience.org

Table 1: Properties of Gases Used in Ultrasound Microbubbles

| Gas | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Primary Application |

|---|---|---|---|---|

| Perfluorobutane (C4F10) | 238.03 | -2 | Low | Ultrasound contrast, BBB opening oncotarget.com |

| Perfluoropropane (C3F8) | 188.02 | -36.7 | Low | Ultrasound contrast, BBB opening atlasofscience.org |

| Sulfur Hexafluoride (SF6) | 146.06 | -64 | Low | Ultrasound contrast atlasofscience.org |

This table provides a comparative overview of gases commonly used in the formulation of microbubbles for biomedical applications. The data highlights the physical properties that determine their suitability and performance in vivo.

Applications in Biomedical Devices

Beyond drug delivery, the intrinsic properties of fluorinated compounds like this compound suggest their potential use in the fabrication and coating of biomedical devices. Fluorinated polymers are renowned for their high chemical resistance and biocompatibility. rsc.orgineris.fr

The telomerization of fluorinated olefins can produce a variety of fluorosurfactants and polymers used for surface modification. researchgate.net These materials can create surfaces that resist biofouling, a critical issue for medical implants and devices that come into contact with biological fluids. The inert nature of the carbon-fluorine bond minimizes interactions with proteins and cells, thereby reducing the risk of an adverse immune response or device rejection. nih.gov While direct research on this compound for device coating is not extensive, its properties align with those of the broader class of per- and polyfluoroalkyl substances (PFAS) that have been explored for these applications. rsc.orgineris.fr For instance, related compounds like tetrabutylphosphonium (B1682233) perfluorobutane sulfonate have been patented for use in reducing static electricity build-up in polymer films, a principle that could be adapted for specialized medical electronics or diagnostic equipment. rsc.org

Table 2: Research Findings on Fluorinated Analogs in Biomedical Systems

| Fluorinated Compound Class | Research Finding | Application Area | Citation |

|---|---|---|---|

| Perfluorocarbon Gases (e.g., C4F10) | Efficiently mediate ultrasound-induced opening of the blood-brain barrier. | Targeted Drug Delivery | atlasofscience.org |

| Liquid Perfluorocarbons (e.g., PFOB) | Form the core of phase-shift nanodroplets for acoustically triggered drug release. | Targeted Drug Delivery | oncotarget.comresearchgate.net |

| Fluorinated Phospholipids | Can be synthesized into prodrugs for incorporation into lipid-based carriers like liposomes and microbubbles. | Targeted Drug Delivery | nih.gov |

| Perfluorobutane Sulfonyl Derivatives | Used to create side-chain fluorinated polymers for surface treatments. | Advanced Materials | rsc.org |

| Fluorinated Surfactants | Self-assemble into stable vesicles and other organized systems for delivering bioactive materials. | Drug Delivery, Research Tools | researchgate.net |

This table summarizes key research findings related to the application of various fluorinated compounds in biomedical contexts, illustrating the versatility of this chemical class.

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Research

The application of artificial intelligence (AI) and machine learning (ML) is rapidly expanding within chemistry, and fluorine chemistry is no exception. These powerful computational tools are being leveraged to accelerate the discovery and development of novel fluorinated compounds and to better understand their properties. researchgate.net

Predictive Modeling:

Accelerating Drug Discovery and Materials Science:

Enhancing Analytical Techniques:

AI and ML are also being integrated with analytical techniques to improve the characterization of fluorinated compounds. For instance, machine learning is being used to accelerate the prediction of DFT-calculated 19F NMR chemical shifts, a key technique for structure determination. chemrxiv.org This approach can significantly reduce the computational time required for analysis while maintaining a high degree of accuracy. chemrxiv.org

Advancements in Sustainable Synthesis and Green Chemistry Principles for Fluorinated Compounds

The environmental impact of some fluorinated compounds has prompted a significant shift towards more sustainable and environmentally friendly synthesis methods. numberanalytics.com This involves the adoption of green chemistry principles aimed at reducing waste, lowering energy consumption, and using less hazardous materials. numberanalytics.comrroij.com

Key Principles of Green Chemistry in Fluorine Chemistry:

Atom Economy: Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and fluorinating agents with safer alternatives. rroij.combioengineer.orgshibaura-it.ac.jp

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy requirements. acs.org

Catalysis: Utilizing catalytic reagents over stoichiometric reagents to improve efficiency and reduce waste. numberanalytics.com

Designing for Degradation: Creating products that break down into innocuous substances after their intended use.

Innovations in Sustainable Fluorination:

Recent breakthroughs in green chemistry include the development of novel fluorinating agents from common fluoride (B91410) salts like potassium fluoride (KF) and caesium fluoride. bioengineer.orgshibaura-it.ac.jpeuropeanpharmaceuticalreview.com These methods offer safer and more manageable alternatives to traditional reagents. shibaura-it.ac.jp For example, researchers have synthesized a new fluorinating agent, R4NF(HFIP)3, using an ion-exchange reaction with KF, which shows promise for electrochemical fluorination. shibaura-it.ac.jp Another innovative approach uses a microfluidic flow module with caesium fluoride salt to achieve PFAS-free synthesis of pharmaceutical compounds. europeanpharmaceuticalreview.com